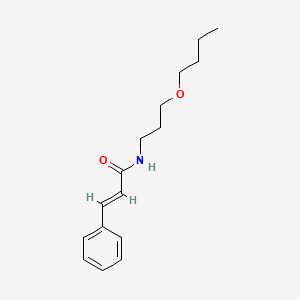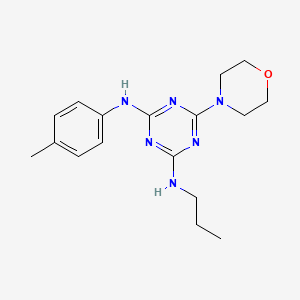
N-(3-butoxypropyl)-3-phenylacrylamide
Overview
Description
N-(3-butoxypropyl)-3-phenylacrylamide, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPA is a white crystalline powder that is soluble in water and organic solvents. It is a member of the acrylamide family, which is known for its wide range of applications in various fields such as polymer chemistry, pharmaceuticals, and biotechnology.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-3-phenylacrylamide is not fully understood, but it is believed to interact with cellular membranes and proteins, leading to changes in their structure and function. N-(3-butoxypropyl)-3-phenylacrylamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-(3-butoxypropyl)-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that N-(3-butoxypropyl)-3-phenylacrylamide can induce oxidative stress and DNA damage in cells, as well as alter the expression of genes involved in cell cycle regulation and apoptosis. In vivo studies have shown that exposure to N-(3-butoxypropyl)-3-phenylacrylamide can affect reproductive and developmental outcomes in animals, as well as alter metabolic and immune function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-butoxypropyl)-3-phenylacrylamide in lab experiments is its versatility and ability to form stable micelles in water, which can be used for drug delivery and other applications. However, N-(3-butoxypropyl)-3-phenylacrylamide also has some limitations, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
Future Directions
There are several future directions for research on N-(3-butoxypropyl)-3-phenylacrylamide, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in drug delivery and other fields.
2. Development of safer and more efficient synthesis methods for N-(3-butoxypropyl)-3-phenylacrylamide and its derivatives.
3. Exploration of the potential environmental and health impacts of N-(3-butoxypropyl)-3-phenylacrylamide and other acrylamides, and the development of safer alternatives.
4. Investigation of the potential interactions between N-(3-butoxypropyl)-3-phenylacrylamide and other chemicals, and their combined effects on human health and the environment.
Conclusion
In conclusion, N-(3-butoxypropyl)-3-phenylacrylamide is a chemical compound that has significant potential for scientific research and applications in various fields. Its unique properties and versatility make it a valuable tool for drug delivery, polymer chemistry, and other applications. However, its potential toxicity and hazardous nature must be carefully considered in any research or industrial application. Further research is needed to fully understand the mechanism of action and potential applications of N-(3-butoxypropyl)-3-phenylacrylamide, as well as its potential environmental and health impacts.
Scientific Research Applications
N-(3-butoxypropyl)-3-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. In polymer chemistry, N-(3-butoxypropyl)-3-phenylacrylamide has been used as a monomer for the synthesis of copolymers with other acrylamides, which exhibit unique properties such as high water solubility and biocompatibility. In pharmaceuticals, N-(3-butoxypropyl)-3-phenylacrylamide has been investigated as a potential drug delivery system due to its ability to form micelles in water, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
properties
IUPAC Name |
(E)-N-(3-butoxypropyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-3-13-19-14-7-12-17-16(18)11-10-15-8-5-4-6-9-15/h4-6,8-11H,2-3,7,12-14H2,1H3,(H,17,18)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTJZCVMJLNACA-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCCNC(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-butoxypropyl)-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4852524.png)
![2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide](/img/structure/B4852532.png)
![3,6-dichloro-2-methoxy-N-{[(4-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4852546.png)
![methyl 2-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4852554.png)
![4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B4852575.png)


![N-allyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4852588.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4852589.png)
![methyl {5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4852597.png)

![3-methyl-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4852618.png)
![ethyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4852629.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4852633.png)